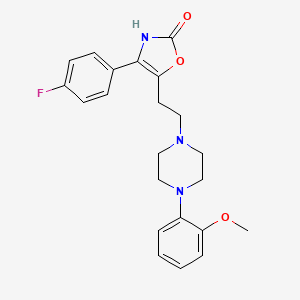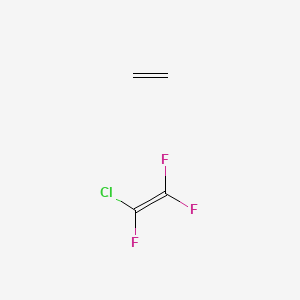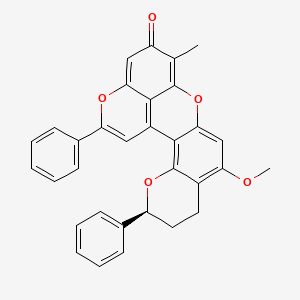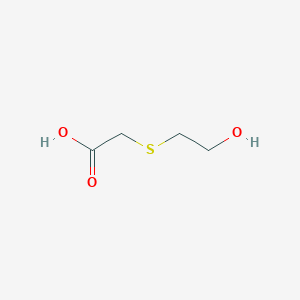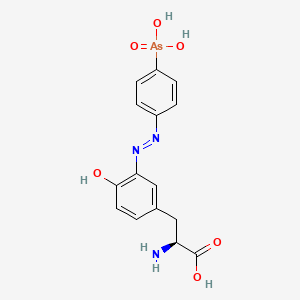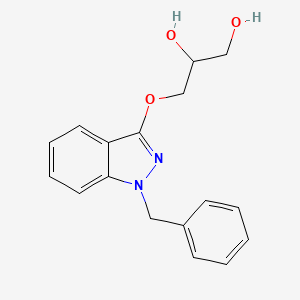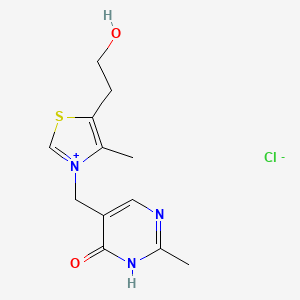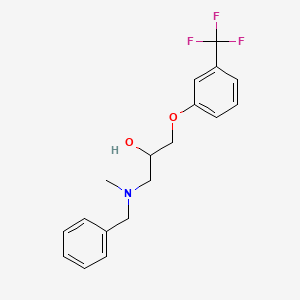
1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a trifluoromethyl-substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3-(trifluoromethyl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- 1-[Benzyl(methyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
- 1-[Benzyl(methyl)amino]-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
- 1-[Benzyl(methyl)amino]-3-[3-(difluoromethyl)phenoxy]propan-2-ol
Uniqueness: 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to similar compounds with different substituents.
Propiedades
Número CAS |
5214-61-9 |
|---|---|
Fórmula molecular |
C18H20F3NO2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-[benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H20F3NO2/c1-22(11-14-6-3-2-4-7-14)12-16(23)13-24-17-9-5-8-15(10-17)18(19,20)21/h2-10,16,23H,11-13H2,1H3 |
Clave InChI |
KSGFJKSNZLTEDI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC(COC2=CC=CC(=C2)C(F)(F)F)O |
SMILES canónico |
CN(CC1=CC=CC=C1)CC(COC2=CC=CC(=C2)C(F)(F)F)O |
Sinónimos |
1-(benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol Compound 1002 U 1002 U-1002 Upjohn Compound 1002 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)
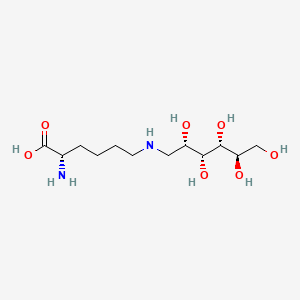
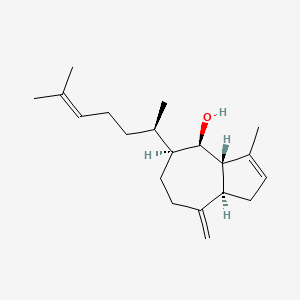
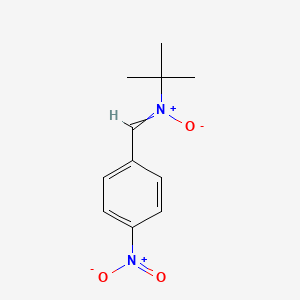
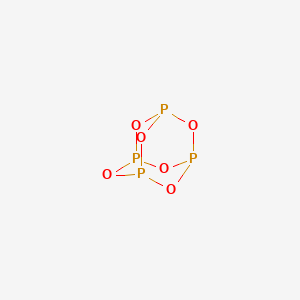
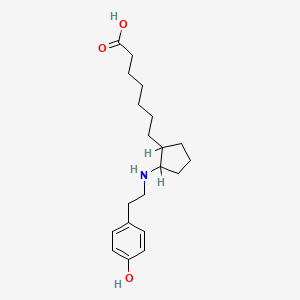
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)
